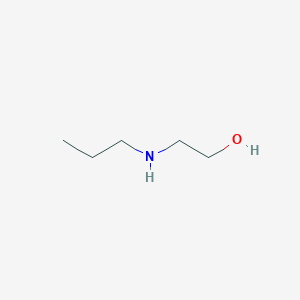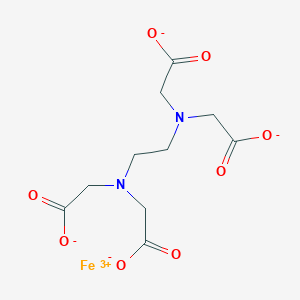
1-Bromo-3-methoxy-5-nitrobenzene
概述
描述
1-Bromo-3-methoxy-5-nitrobenzene is an organic compound with the molecular formula C7H6BrNO3. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a nitro group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
作用机制
Target of Action
The primary target of 1-Bromo-3-methoxy-5-nitrobenzene is the benzene ring . The benzene ring is a key component in many biological molecules and is especially stable due to its aromaticity .
Mode of Action
This compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The electrophilic aromatic substitution reaction of this compound affects the biochemical pathways involving benzene derivatives . The exact downstream effects depend on the specific context of the reaction and the other molecules involved.
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and blood-brain barrier permeability . Its skin permeation is low, with a Log Kp of -6.0 cm/s . The compound’s lipophilicity, as indicated by various Log Po/w values, ranges from 0.35 to 2.41 .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the creation of new molecules with potential biological activity. The exact molecular and cellular effects depend on the specific context of the reaction and the other molecules involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound should be stored in closed vessels to prevent degradation . It is harmful by inhalation, in contact with skin, and if swallowed . In the event of a fire involving this material, dry powder or carbon dioxide extinguishers should be used . Personal protective equipment should be worn when handling this compound .
生化分析
Biochemical Properties
1-Bromo-3-methoxy-5-nitrobenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The compound’s bromine and nitro groups are known to participate in electrophilic aromatic substitution reactions, which can affect the activity of enzymes that interact with aromatic compounds. For instance, enzymes involved in detoxification pathways, such as cytochrome P450, may interact with this compound, leading to its metabolism and subsequent effects on cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the nitro group in this compound can undergo reduction reactions within cells, leading to the formation of reactive intermediates that can modulate signaling pathways and gene expression . Additionally, the methoxy group may affect the compound’s solubility and distribution within cellular compartments, further influencing its biological activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the bromine atom can participate in halogen bonding interactions, which can influence enzyme inhibition or activation . The nitro group can also participate in redox reactions, leading to changes in gene expression and cellular responses. These molecular interactions contribute to the overall biochemical effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at room temperature, but it may degrade under certain conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects may include alterations in cell proliferation, apoptosis, and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Toxic or adverse effects may be observed at high doses, including oxidative stress, inflammation, and tissue damage. These dosage-dependent effects highlight the importance of careful dose selection in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can undergo oxidative and reductive metabolism, leading to the formation of reactive intermediates and metabolites . These metabolic transformations can affect the compound’s biological activity and toxicity. Additionally, interactions with cofactors, such as NADPH, can influence the metabolic flux and levels of metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins, affecting its localization and accumulation . For example, the methoxy group can enhance the compound’s solubility, facilitating its transport across cell membranes. The distribution of this compound within different cellular compartments can influence its biological effects and interactions with biomolecules.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the nitro group can undergo reduction reactions in the mitochondria, leading to localized effects on mitochondrial function. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-3-methoxy-5-nitrobenzene can be synthesized through a multi-step process involving the bromination and nitration of methoxybenzene. One common method involves the bromination of 3-methoxyaniline followed by nitration. The reaction conditions typically involve the use of bromine and nitric acid under controlled temperatures .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of dibromohydantoin for brominating nitrobenzene in sulfuric acid. This method is advantageous due to its mild reaction conditions, high yield, and purity of the final product .
化学反应分析
Types of Reactions: 1-Bromo-3-methoxy-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiourea under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
Substitution: Products like 3-methoxy-5-nitroaniline or 3-methoxy-5-nitrothiophenol.
Reduction: 1-Bromo-3-methoxy-5-aminobenzene.
科学研究应用
1-Bromo-3-methoxy-5-nitrobenzene is widely used in scientific research due to its versatility:
Chemistry: As an intermediate in the synthesis of various organic compounds.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
相似化合物的比较
- 1-Bromo-3-nitrobenzene
- 1-Bromo-3-methoxybenzene
- 3-Bromo-5-nitroanisole
Comparison: 1-Bromo-3-methoxy-5-nitrobenzene is unique due to the presence of both a methoxy and a nitro group on the benzene ring. This combination of substituents provides distinct reactivity patterns compared to other similar compounds. For instance, the methoxy group is an electron-donating group, while the nitro group is an electron-withdrawing group, leading to unique chemical behavior .
属性
IUPAC Name |
1-bromo-3-methoxy-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQKSFQEPDRNEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40486122 | |
| Record name | 1-bromo-3-methoxy-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40486122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16618-67-0 | |
| Record name | 1-Bromo-3-methoxy-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16618-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-bromo-3-methoxy-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40486122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-methoxy-5-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B101880.png)
![2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran](/img/structure/B101883.png)











